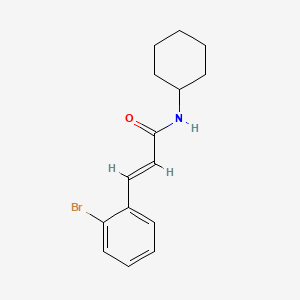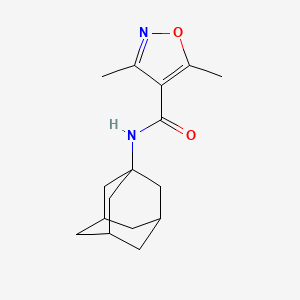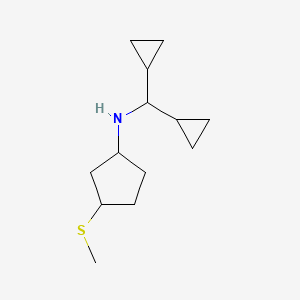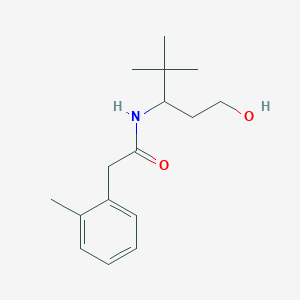
4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride, also known as DMAPT, is a small molecule inhibitor that has shown potential in cancer research. It works by inhibiting the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cell survival.
作用機序
4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride inhibits NF-κB activity by targeting the upstream kinase IKKβ, which is responsible for activating NF-κB. 4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride binds to the active site of IKKβ and prevents its phosphorylation, thereby inhibiting NF-κB activation. This leads to decreased expression of genes involved in inflammation, cell survival, and proliferation, and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride has been shown to have a variety of biochemical and physiological effects in cancer cells. It induces apoptosis by activating caspases, a family of proteins that are responsible for initiating programmed cell death. It also inhibits the expression of genes involved in angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body). In addition, 4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making these treatments more effective.
実験室実験の利点と制限
One advantage of 4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride is that it is a small molecule inhibitor that can be easily synthesized and modified. It has also been shown to have low toxicity in animal models, making it a promising candidate for further development. However, one limitation of 4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride is that it has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different types of cancer.
将来の方向性
Despite its potential, there is still much to be learned about 4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride and its effects in cancer cells. Future research should focus on identifying the optimal dose and route of administration for 4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride, as well as its effects in different types of cancer. In addition, researchers should investigate the potential of 4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride in combination with other therapies, such as immunotherapy and targeted therapy. Finally, further studies are needed to fully understand the mechanism of action of 4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride and its effects on NF-κB signaling.
合成法
4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride can be synthesized using a simple, two-step reaction. In the first step, 4,5-dimethylpyrrolidin-3-ylthiophene-2-sulfonamide is reacted with thionyl chloride to form the corresponding sulfonyl chloride. In the second step, the sulfonyl chloride is reacted with hydrochloric acid to form 4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride hydrochloride. The overall yield of this reaction is around 50%.
科学的研究の応用
4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride has been extensively studied in cancer research due to its ability to inhibit NF-κB activity. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. It is overexpressed in many types of cancer and is associated with poor prognosis. By inhibiting NF-κB activity, 4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride has been shown to induce apoptosis (cell death) in cancer cells and sensitize them to chemotherapy and radiation therapy.
特性
IUPAC Name |
4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S2.ClH/c1-7-5-10(15-8(7)2)16(13,14)12-9-3-4-11-6-9;/h5,9,11-12H,3-4,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZPSEMNKPTHJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)(=O)NC2CCNC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[(6S)-6-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]acetamide](/img/structure/B7635815.png)
![N,5-dimethyl-N-[(3,4,5-trifluorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7635829.png)

![2-[4-(2-methylphenyl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7635840.png)
![N-[2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B7635855.png)
![3-[2-(4-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1-propan-2-ylurea](/img/structure/B7635860.png)
![2-[[2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B7635869.png)

